molecular formula C13H14O5 B1249070 Terreinol

Terreinol

Katalognummer: B1249070
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: MSIKUCWYBHJVCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Terreinol, also known as this compound, is a useful research compound. Its molecular formula is C13H14O5 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research has demonstrated that terreinol exhibits antibacterial properties against several pathogens. A study isolated new compounds from A. terreus and identified terrein as one of the metabolites with notable antibacterial activity against Pseudomonas aeruginosa and Enterobacter aerogenes, with minimum inhibitory concentration (MIC) values of 63.9 μM and 33.5 μM, respectively .

Table 1: Antibacterial Activity of this compound

PathogenMIC (μM)
Pseudomonas aeruginosa63.9
Enterobacter aerogenes33.5

Anticancer Properties

This compound has also been investigated for its anticancer potential. A study evaluated the effects of extracts from A. terreus on ovarian cancer cells (PA1) using the MTT assay to determine cell viability. The results indicated significant growth inhibition, with IC50 values suggesting that this compound may contribute to the anticancer effects observed in these extracts .

Table 2: Anticancer Activity of this compound Extracts

Extract TypeIC50 (µg)Cell Viability (%) at 800 µg
Ethyl acetate623.4834.66
Chloroform716.3070.39

Antiviral Activity

In addition to antibacterial and anticancer properties, this compound has shown promise in antiviral applications, particularly against influenza viruses. Compounds derived from A. terreus, including this compound, exhibited moderate anti-H1N1 activity with low cytotoxicity, indicating potential for development as antiviral agents .

Biochemical Applications

This compound's biochemical properties have implications in nanotechnology and drug delivery systems. Its phenolic structure allows for interactions with various materials, making it suitable for incorporation into nanoparticle formulations for biomedical applications . Research into phenolic-enabled nanotechnology highlights how this compound can be utilized in biosensing and therapeutic delivery systems.

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers isolated terrein from A. terreus cultured under high salinity conditions and tested its efficacy against clinical strains of bacteria. The results confirmed that terrein exhibited significant antibacterial activity, supporting its potential use in developing new antibiotics .

Case Study 2: Anticancer Research

Another study focused on the anticancer effects of various extracts from A. terreus, including those containing this compound, on different cancer cell lines. The findings revealed that these extracts not only inhibited cell growth but also induced apoptosis, showcasing the therapeutic potential of this compound in cancer treatment .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for identifying and characterizing Terreinol in microbial secondary metabolites?

  • Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques like HPLC or GC-MS. Structural elucidation requires NMR spectroscopy and high-resolution mass spectrometry (HRMS). For this compound, prioritize protocols that account for its low solubility in aqueous media, as evidenced by IC50 values >1,600 μM in enzymatic assays . Cross-validate findings with literature on structurally analogous compounds to confirm specificity.

Q. How can researchers design experiments to assess this compound’s baseline bioactivity in enzyme inhibition assays?

  • Answer : Use cell-free systems (e.g., recombinant cysteine synthase) with standardized IC50 protocols. For this compound, employ dose-response curves at concentrations up to 1,600 μM, as higher thresholds may be required due to its low potency. Include positive controls (e.g., Xanthofulvin, IC50 = 7.9 μM in CS1) to validate assay sensitivity . Statistical rigor is critical: report means with standard deviations and justify significant figures per instrumentation precision .

Q. What are the key considerations for synthesizing this compound analogs to improve solubility and bioactivity?

  • Answer : Focus on modifying hydroxyl or methyl groups while preserving its core structure. Use computational tools (e.g., molecular docking) to predict binding affinity changes. Validate synthetic routes via LC-MS and compare IC50 values in CS1/CS3 cell lines. Document purity thresholds (>95%) and solvent compatibility to avoid confounding results .

Advanced Research Questions

Q. How should researchers address contradictions between this compound’s in vitro inactivity (IC50 >1,600 μM) and its potential in vivo effects?

  • Answer : Investigate metabolic activation pathways using liver microsomal assays or in vivo models. For example, this compound may require enzymatic conversion to a bioactive metabolite. Pair LC-MS/MS metabolite profiling with time-course studies to identify transient intermediates. Consider species-specific differences in metabolism .

Q. What experimental strategies optimize this compound’s detection limits in low-abundance biological samples?

  • Answer : Implement pre-concentration techniques (e.g., solid-phase extraction) coupled with ultra-sensitive MS/MS. Validate recovery rates using spiked matrices. For cell-based studies, use isotopic labeling (e.g., ¹³C-Terreinol) to track uptake and localization. Adhere to FDA guidelines for public-domain method validation .

Q. How can researchers reconcile this compound’s weak enzyme inhibition with its ecological role in microbial communities?

  • Answer : Design co-culture experiments to test this compound’s synergism with other metabolites. For instance, its inactivity alone may enhance the potency of co-secreted compounds like Citromycetin. Use RNA-seq to profile gene expression changes in target organisms, focusing on stress-response pathways .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data when IC50 exceeds assay limits?

  • Answer : Use non-linear regression models with upper/lower asymptotes constrained to 0-100% inhibition. Report ">1,600 μM" as a qualitative indicator of low potency rather than excluding data. Apply Bayesian statistics to estimate uncertainty intervals, ensuring transparency in limitations .

Q. Data Interpretation & Reproducibility

Q. How should researchers mitigate biases when interpreting this compound’s bioactivity in underpowered studies?

  • Answer : Predefine exclusion criteria and effect-size thresholds in protocols. Use blinded data analysis to reduce confirmation bias. For reproducibility, publish raw datasets (e.g., dose-response curves) in public repositories and adhere to FAIR principles .

Q. What criteria validate this compound’s inclusion in polyphenol databases despite its low activity?

  • Answer : Follow Phenol-Explorer standards: confirm structural identity via NMR/MS, document detection limits, and provide in vivo evidence (e.g., urinary metabolites). Exclude this compound if it fails to meet minimum bioactivity or abundance thresholds .

Q. Integration with Broader Research

Q. How can this compound studies inform the development of structure-activity relationship (SAR) models for microbial metabolites?

  • Answer : Incorporate this compound’s data into SAR libraries as a "negative control" to refine predictive algorithms. Use molecular dynamics simulations to explore its binding kinetics, comparing results with high-activity analogs like Xanthofulvin .

Eigenschaften

Molekularformel

C13H14O5

Molekulargewicht

250.25 g/mol

IUPAC-Name

6,8-dihydroxy-7-methylspiro[1H-isochromene-3,2'-oxolane]-4-one

InChI

InChI=1S/C13H14O5/c1-7-10(14)5-8-9(11(7)15)6-18-13(12(8)16)3-2-4-17-13/h5,14-15H,2-4,6H2,1H3

InChI-Schlüssel

MSIKUCWYBHJVCH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C2C(=C1O)COC3(C2=O)CCCO3)O

Synonyme

terreinol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.